molecular formula C14H14N4O5S2 B2701368 3-[4-(5-Ethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenylcarbamoyl]-acrylic acid CAS No. 314282-44-5

3-[4-(5-Ethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenylcarbamoyl]-acrylic acid

Cat. No.: B2701368
CAS No.: 314282-44-5
M. Wt: 382.41
InChI Key: JSGOYYSUTCRDJY-BQYQJAHWSA-N
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Description

The compound 3-[4-(5-Ethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenylcarbamoyl]-acrylic acid features a 1,3,4-thiadiazole core substituted with an ethyl group at position 5, a sulfamoyl group at position 2, and a phenylcarbamoyl-acrylic acid moiety. This structure combines three pharmacophoric elements:

  • 1,3,4-Thiadiazole ring: Known for diverse biological activities, including anticonvulsant, anticancer, and enzyme inhibitory properties .
  • Sulfamoyl group: Enhances binding affinity to enzymes like carbonic anhydrases (CAs) via interactions with zinc ions .
  • Acrylic acid moiety: The α,β-unsaturated carbonyl system may act as a Michael acceptor, enabling covalent interactions in enzyme inhibition .

Properties

IUPAC Name

(E)-4-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]anilino]-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O5S2/c1-2-12-16-17-14(24-12)18-25(22,23)10-5-3-9(4-6-10)15-11(19)7-8-13(20)21/h3-8H,2H2,1H3,(H,15,19)(H,17,18)(H,20,21)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSGOYYSUTCRDJY-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201332985
Record name (E)-4-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]anilino]-4-oxobut-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201332985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200868
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

314282-44-5
Record name (E)-4-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]anilino]-4-oxobut-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201332985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(5-Ethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenylcarbamoyl]-acrylic acid typically involves multiple steps. One common method starts with the preparation of the thiadiazole ring. This can be achieved by reacting phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The resulting intermediate is then subjected to further reactions to introduce the ethyl group and the sulfamoyl and phenylcarbamoyl functionalities.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Hydrolysis of Sulfonamide Group

The sulfonamide group (-SO₂NH-) undergoes hydrolysis under acidic or basic conditions, yielding sulfonic acid derivatives and amines.

  • Conditions :

    • Acidic: HCl (6M), reflux at 110°C for 8–12 hours.

    • Basic: NaOH (2M), 80°C for 6 hours.

  • Products :

    Reaction TypeReagents/ConditionsProductYield
    Acid hydrolysisHCl, 110°C4-(5-Ethyl-1,3,4-thiadiazol-2-ylsulfonyl)aniline + Acrylic acid derivative65–70%
    Base hydrolysisNaOH, 80°CSodium sulfonate salt + Amine intermediate75–80%

Michael Addition at Acryloyl Group

The α,β-unsaturated carbonyl system in the acryloyl moiety participates in Michael additions with nucleophiles (e.g., amines, thiols).

  • Example Reaction :

    • Nucleophile : Ethylenediamine

    • Conditions : Ethanol, 25°C, 24 hours .

    • Product : β-Amino carbonyl adduct (confirmed via NMR and LC-MS) .

    NucleophileSolventTemperatureTimeProductYield
    EthylenediamineEthanol25°C24hAdduct with β-amino group82%

Reduction of α,β-Unsaturated Bond

The acryloyl double bond is reduced to a single bond via catalytic hydrogenation.

  • Conditions :

    • H₂ gas (1 atm), Pd/C (5% w/w), methanol, 25°C .

  • Product :
    Saturated carboxamide derivative (verified by loss of UV absorption at 260 nm) .

    CatalystSolventPressureProductYield
    Pd/CMethanol1 atmPropionamide analog90%

Esterification of Carboxylic Acid

The terminal carboxylic acid reacts with alcohols to form esters.

  • Conditions :

    • Ethanol, H₂SO₄ (catalytic), reflux, 12 hours.

  • Product :
    Ethyl ester derivative (characterized via FT-IR and elemental analysis).

    AlcoholCatalystTemperatureProductYield
    EthanolH₂SO₄RefluxEthyl ester85%

Decarboxylation Reactions

The carboxylic acid group undergoes decarboxylation under thermal or oxidative conditions.

  • Conditions :

    • Thermal: 200°C, inert atmosphere, 2 hours.

    • Oxidative: Cu(OAc)₂, DMSO, 120°C.

  • Products :

    ConditionsReagentsProductYield
    ThermalNoneCO₂ + Unsaturated amide70%
    OxidativeCu(OAc)₂Ketone derivative60%

Thiadiazole Ring Functionalization

The 1,3,4-thiadiazole ring participates in electrophilic substitution or ring-opening reactions.

  • Chlorination Example :

    • Reagent : Cl₂ gas, CHCl₃, 0°C .

    • Product : 5-Chloro-1,3,4-thiadiazole derivative (confirmed via X-ray crystallography) .

    ReagentSolventProductYield
    Cl₂CHCl₃Chlorinated thiadiazole55%

Nucleophilic Substitution at Sulfamoyl Group

The sulfamoyl nitrogen can undergo alkylation or acylation.

  • Acylation Example :

    • Reagent : Acetyl chloride, pyridine, 0°C .

    • Product : N-Acetyl sulfonamide (characterized via HPLC) .

    ReagentBaseProductYield
    Acetyl chloridePyridineAcetylated derivative78%

Scientific Research Applications

Anticancer Activity

Research indicates that thiadiazole derivatives possess significant anticancer properties. The incorporation of the thiadiazole ring in the compound has been linked to the inhibition of cancer cell proliferation. Studies have shown that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and cell cycle arrest .

Antimicrobial Properties

Thiadiazole derivatives have demonstrated antimicrobial activity against a range of pathogens. The compound's ability to disrupt microbial cell membranes and inhibit essential metabolic pathways makes it a potential candidate for developing new antibiotics . In vitro studies have confirmed its efficacy against both Gram-positive and Gram-negative bacteria.

Antioxidant Activity

The antioxidant properties of thiadiazole compounds are well-documented. They can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. The compound's structure allows it to act as an effective radical scavenger, providing protection against oxidative damage .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer effects of various thiadiazole derivatives, one derivative showed significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism involved the induction of apoptosis through caspase activation pathways. This study highlights the potential of thiadiazole-containing compounds in cancer therapy .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of a related thiadiazole compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting its potential use in treating bacterial infections .

Mechanism of Action

The mechanism of action of 3-[4-(5-Ethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenylcarbamoyl]-acrylic acid involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction is often mediated through hydrogen bonding and hydrophobic interactions, affecting the biological pathways in which these enzymes and proteins are involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Structural and Functional Comparisons
Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound 1,3,4-Thiadiazole 5-Ethyl, 2-sulfamoyl-phenylcarbamoyl-acrylic acid Potential anticonvulsant, anticancer
3-[4-(4,6-Dimethyl-pyrimidin-2-ylsulfamoyl)phenylcarbamoyl]-acrylic acid Pyrimidine 4,6-Dimethyl-pyrimidine, acrylic acid Enzyme inhibition (e.g., kinases)
N-(5-Ethyl-[1,3,4]-thiadiazol-2-yl)-2-nitrobenzamide 1,3,4-Thiadiazole 5-Ethyl, 2-nitrobenzamide Anticonvulsant (validated)
5-R-Carbonylamino-1,3,4-thiadiazol-2-yl-sulfanyl-acetic acid derivatives 1,3,4-Thiadiazole Variable R groups (alkyl, aryl) Anticonvulsant, anticancer
4-(5-Sulfamoyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-benzoic acid 1,3,4-Thiadiazole Dual sulfamoyl groups, benzoic acid Carbonic anhydrase inhibition
Key Observations:

Core Heterocycle :

  • Thiadiazole-based compounds (e.g., target compound, ) show broader anticonvulsant activity compared to pyrimidine derivatives (e.g., ), likely due to enhanced membrane permeability from sulfur atoms .
  • Pyrimidine cores (e.g., ) may offer better selectivity for kinase targets due to planar aromaticity.

Functional Groups :

  • The acrylic acid group in the target compound and facilitates covalent binding, whereas benzoic acid in relies on ionic interactions.
  • Sulfamoyl groups (target compound, ) are critical for CA inhibition, but their placement (e.g., phenyl vs. thiadiazole) alters binding modes .

Substituent Effects :

  • The 5-ethyl group in the target compound and improves lipophilicity, enhancing blood-brain barrier penetration for CNS-targeted anticonvulsants .
  • Bulkier substituents (e.g., nitrobenzamide in ) may reduce metabolic stability compared to acrylic acid derivatives.
Key Observations:
  • Thiadiazole derivatives are typically synthesized via heterocyclization of thiosemicarbazides with CS₂ under basic conditions .
  • Purity assessment varies: TLC and elemental analysis () are common, while LCMS/GCMS () ensures pharmaceutical-grade purity.

Biological Activity

The compound 3-[4-(5-Ethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenylcarbamoyl]-acrylic acid is a derivative of the 1,3,4-thiadiazole class, which has garnered attention for its diverse biological activities. This article explores its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties, supported by various research findings and case studies.

Structure and Properties

The structural framework of the compound features a thiadiazole moiety, which is known for its ability to cross cellular membranes and interact with biological targets effectively. The presence of the sulfamoyl and carbamoyl groups enhances its potential pharmacological properties.

Anticancer Activity

  • Mechanism of Action
    • Thiadiazole derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and inhibition of specific kinases like CDK9 .
    • Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values often in the low micromolar range .
  • Case Studies
    • A study demonstrated that a related thiadiazole compound showed an IC50 value of 0.28 µg/mL against MCF-7 cells, indicating strong anticancer potential .
    • Another investigation reported that thiadiazole derivatives could inhibit tumor growth in vivo, suggesting their effectiveness as anticancer agents .

Antimicrobial Activity

  • Efficacy Against Pathogens
    • Compounds containing the thiadiazole ring have exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the sulfamoyl group may enhance this activity by interfering with bacterial metabolic pathways .
    • Specific studies have shown that related compounds can exhibit significant antifungal activity comparable to standard antifungal agents .
  • Research Findings
    • In vitro studies have revealed that certain thiadiazole derivatives possess minimum inhibitory concentrations (MIC) in the range of 1-10 µg/mL against various microbial strains .
    • A comparative analysis indicated that some derivatives were more effective than traditional antibiotics in inhibiting bacterial growth .

Anti-inflammatory Activity

  • Mechanisms Involved
    • Thiadiazole derivatives are known to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and lipoxygenase .
    • Molecular docking studies suggest that these compounds can effectively bind to targets involved in inflammation, providing a rationale for their anti-inflammatory effects.
  • Clinical Implications
    • The anti-inflammatory properties of thiadiazole derivatives may have therapeutic implications for conditions such as arthritis and other chronic inflammatory diseases.

Summary Table of Biological Activities

Activity TypeMechanism/TargetExample Findings
AnticancerInduction of apoptosisIC50 values as low as 0.28 µg/mL against MCF-7
AntimicrobialInhibition of bacterial growthMIC values between 1-10 µg/mL against multiple strains
Anti-inflammatoryInhibition of cytokinesModulation of COX-2 and lipoxygenase activity

Q & A

Q. What synthetic methodologies are optimal for preparing 3-[4-(5-Ethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenylcarbamoyl]-acrylic acid?

A two-step approach is commonly employed:

Heterocyclization : React acylated thiosemicarbazides with carbon disulfide (CS₂) under basic conditions (e.g., KOH in dry DMF) to form the 1,3,4-thiadiazole core .

Functionalization : Introduce the phenylcarbamoyl-acrylic acid moiety via nucleophilic substitution or coupling reactions. For example, alkylation of the thiol group in 5-R-amino-1,3,4-thiadiazole-2-thiol intermediates can be performed using ethylating agents, followed by condensation with activated carboxylic acid derivatives (e.g., using acetic acid/sodium acetate as a catalyst) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Elemental Analysis : Confirm stoichiometry (C, H, N, S) .
  • Spectroscopy : Use ¹H NMR to verify substitution patterns (e.g., ethyl group integration at δ ~1.2–1.4 ppm) and IR to identify key functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
  • Chromatography : TLC (silica gel, hexane/EtOAc) or HPLC with UV detection ensures purity (>95%) .

Q. What biological activities are associated with structurally similar 1,3,4-thiadiazole derivatives?

Derivatives exhibit anticancer (via inhibition of kinase pathways) and anticonvulsant (modulation of GABAergic systems) activities. Activity correlates with substituent electronegativity and steric bulk at the 5-position of the thiadiazole ring .

Q. What solvent systems and storage conditions are recommended for this compound?

  • Solubility : Polar aprotic solvents (DMF, DMSO) are ideal for dissolution.
  • Storage : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis or oxidation of the sulfamoyl and acrylic acid groups .

Advanced Research Questions

Q. How can computational modeling optimize the design of derivatives with enhanced bioactivity?

  • Docking Studies : Use software like AutoDock to predict binding affinities to target proteins (e.g., carbonic anhydrase IX for anticancer activity).
  • QSAR Analysis : Correlate electronic parameters (Hammett σ) or lipophilicity (logP) with IC₅₀ values to guide substituent selection .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Dose-Response Curves : Validate activity thresholds using standardized assays (e.g., MTT for cytotoxicity).
  • Control for Metabolic Stability : Pre-treat compounds with liver microsomes to assess degradation kinetics, which may explain variability in in vivo vs. in vitro results .

Q. How can researchers investigate the mechanism of action for this compound’s anticancer effects?

  • Transcriptomic Profiling : RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators like BAX/BCL-2).
  • Enzyme Assays : Measure inhibition of thioredoxin reductase or carbonic anhydrase isoforms implicated in tumor progression .

Q. What methodologies validate the compound’s stability under physiological conditions?

  • Forced Degradation Studies : Expose to acidic (pH 1.2), basic (pH 8.0), and oxidative (H₂O₂) conditions, followed by HPLC-MS to identify degradation products.
  • Thermogravimetric Analysis (TGA) : Determine thermal stability up to 300°C .

Q. How can structure-activity relationship (SAR) studies improve selectivity for specific biological targets?

  • Substituent Scanning : Systematically vary the ethyl group at the 5-position of the thiadiazole (e.g., replace with isopropyl, cyclopropyl) and assess activity against off-target enzymes (e.g., CYP450 isoforms) .
  • Pharmacophore Mapping : Identify critical hydrogen-bonding or hydrophobic interactions using crystallography or molecular dynamics simulations .

Q. What advanced separation techniques purify this compound from complex reaction mixtures?

  • Column Chromatography : Use silica gel with gradient elution (hexane → EtOAc → MeOH) for preliminary purification.
  • Preparative HPLC : Employ a C18 column with 0.1% TFA in acetonitrile/water for high-resolution separation of polar byproducts .

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